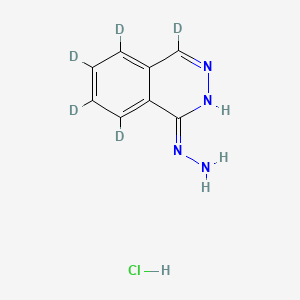
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride is a deuterated derivative of phthalazine, a heterocyclic compound. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride typically involves the deuteration of phthalazine followed by the formation of the hydrazine derivative. The deuteration process can be achieved using deuterium gas or deuterated solvents under specific reaction conditions. The subsequent formation of the hydrazine derivative involves the reaction of the deuterated phthalazine with hydrazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas in high-pressure reactors. The reaction conditions are optimized to ensure maximum deuterium incorporation and yield. The hydrazine derivative is then synthesized using automated reactors to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated hydrazine derivatives.
Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated phthalazine oxides, while reduction may produce deuterated hydrazine derivatives.
Aplicaciones Científicas De Investigación
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.
Mecanismo De Acción
The mechanism of action of (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine: The non-deuterated parent compound.
Deuterated Hydrazine Derivatives: Other compounds with deuterium atoms replacing hydrogen atoms in hydrazine derivatives.
Uniqueness
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride is unique due to the presence of multiple deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable for applications requiring stable isotopic labeling and enhanced stability.
Propiedades
Fórmula molecular |
C8H9ClN4 |
|---|---|
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i1D,2D,3D,4D,5D; |
Clave InChI |
ZUXNZUWOTSUBMN-GWVWGMRQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C\2C(=C1[2H])C(=NN/C2=N\N)[2H])[2H])[2H].Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=NNC2=NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















